
Bis-(cyclopentadienyl)-dimethyltitanium(IV)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(cyclopentadienyl)-dimethyltitanium(IV) is an organometallic compound that belongs to the class of metallocenes. It consists of a titanium atom sandwiched between two cyclopentadienyl rings and bonded to two methyl groups. This compound is known for its stability and unique chemical properties, making it a valuable reagent in various chemical reactions and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of bis-(cyclopentadienyl)-dimethyltitanium(IV) typically involves the reaction of titanium tetrachloride with cyclopentadienyl magnesium bromide, followed by the addition of methyl lithium. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The overall reaction can be summarized as follows:
TiCl4+2CpMgBr→Cp2TiCl2+2MgBr2
Cp2TiCl2+2MeLi→Cp2TiMe2+2LiCl
Industrial Production Methods
In industrial settings, the production of bis-(cyclopentadienyl)-dimethyltitanium(IV) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The compound is typically purified by recrystallization or sublimation to remove any impurities.
Analyse Chemischer Reaktionen
Types of Reactions
Bis-(cyclopentadienyl)-dimethyltitanium(IV) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form titanium(IV) oxide and other oxidation products.
Reduction: It can be reduced to lower oxidation states of titanium, such as titanium(III) complexes.
Substitution: The methyl groups can be substituted with other ligands, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents like chlorine or bromine can be used to substitute the methyl groups.
Major Products Formed
Oxidation: Titanium(IV) oxide and other titanium oxides.
Reduction: Titanium(III) complexes and other reduced titanium species.
Substitution: Various substituted titanium complexes depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Bis-(cyclopentadienyl)-dimethyltitanium(IV) has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of bis-(cyclopentadienyl)-dimethyltitanium(IV) involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound can interact with molecular targets such as DNA, leading to the formation of covalent bonds and the induction of apoptosis in cancer cells . Additionally, it can act as a catalyst in various chemical reactions by facilitating the transfer of electrons and promoting the formation of reactive intermediates .
Vergleich Mit ähnlichen Verbindungen
Bis-(cyclopentadienyl)-dimethyltitanium(IV) can be compared with other similar compounds, such as:
Bis-(cyclopentadienyl)-titanium(IV) dichloride: This compound has chlorine atoms instead of methyl groups and is commonly used in radical organic synthesis.
Bis-(cyclopentadienyl)-zirconium(IV) dichloride: Similar to the titanium compound but with zirconium, it is used in polymerization and hydroformylation reactions.
Bis-(cyclopentadienyl)-cobalt(II): This compound is used as a reducing agent and in the preparation of cobalt derivatives.
The uniqueness of bis-(cyclopentadienyl)-dimethyltitanium(IV) lies in its specific reactivity and stability, making it a versatile reagent in various chemical and industrial applications.
Eigenschaften
Molekularformel |
C12H16Ti |
|---|---|
Molekulargewicht |
208.12 g/mol |
IUPAC-Name |
carbanide;cyclopenta-1,3-diene;titanium(4+) |
InChI |
InChI=1S/2C5H5.2CH3.Ti/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H3;/q4*-1;+4 |
InChI-Schlüssel |
FTSFXIWRKQLYJQ-UHFFFAOYSA-N |
Kanonische SMILES |
[CH3-].[CH3-].C1C=CC=[C-]1.C1C=CC=[C-]1.[Ti+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


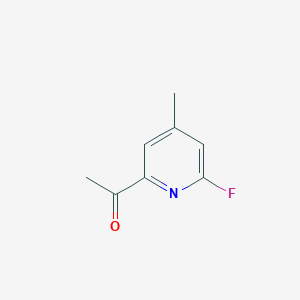

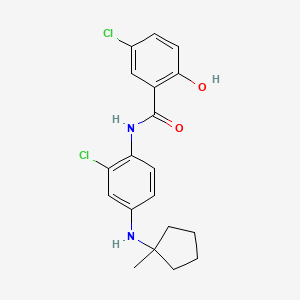
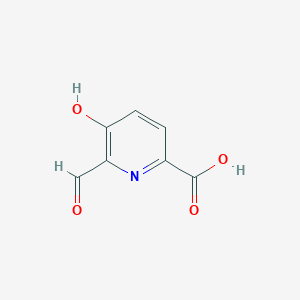
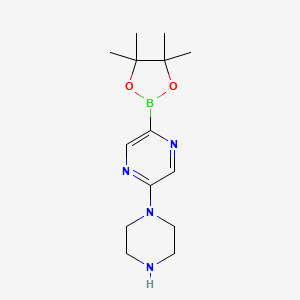
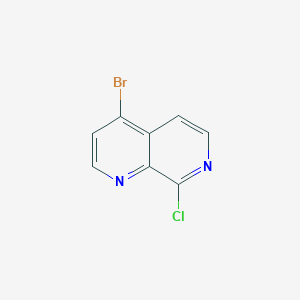
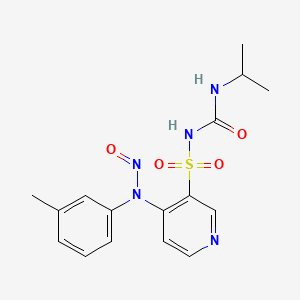
![[4-Nitro-6-(trifluoromethyl)pyridin-2-YL]methylamine](/img/structure/B14854275.png)


![6-Methoxy-3,4-dihydro-2H-pyrido[3,2-B][1,4]oxazine](/img/structure/B14854296.png)



